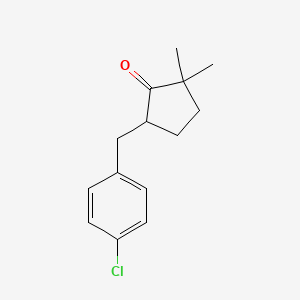
5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 4-chlorobenzyl group and two methyl groups
Méthodes De Préparation
The synthesis of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone typically involves multiple steps. One common method starts with diethyl adipate as the starting material. The synthetic route includes aldol condensation, dimethylation, and hydrogenation steps to form the desired product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone can be compared with other similar compounds, such as:
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound also features a 4-chlorobenzyl group and has been studied for its bioactivities.
4-Chlorobenzyl Chloride: A simpler compound with a similar benzyl chloride structure, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for diverse applications.
Propriétés
Formule moléculaire |
C14H17ClO |
|---|---|
Poids moléculaire |
236.73 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C14H17ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,11H,7-9H2,1-2H3 |
Clé InChI |
DLPBZANLIRTMKU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=O)CC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


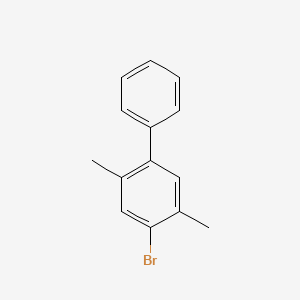
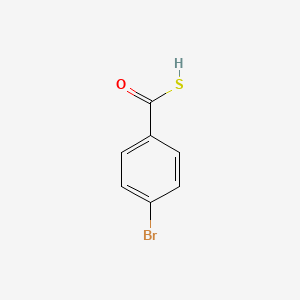
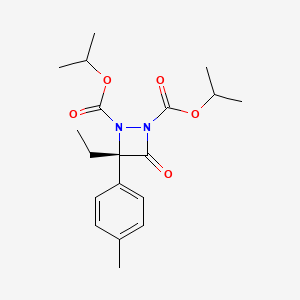
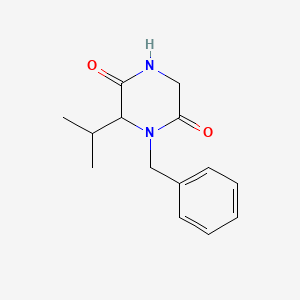
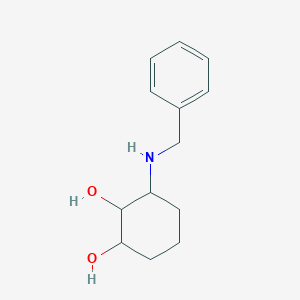
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
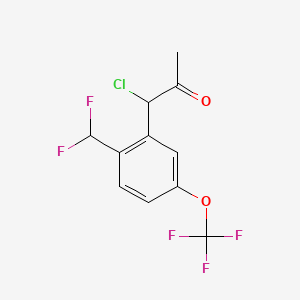
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
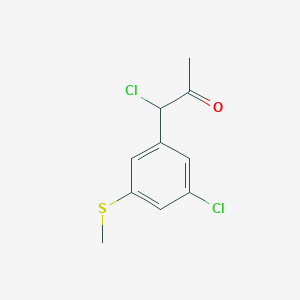
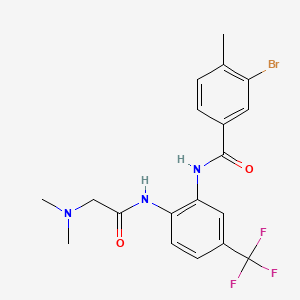
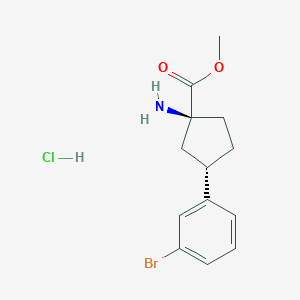
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
